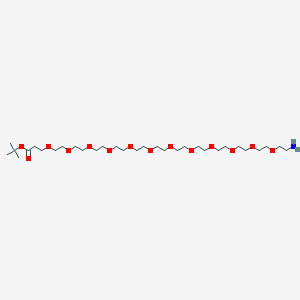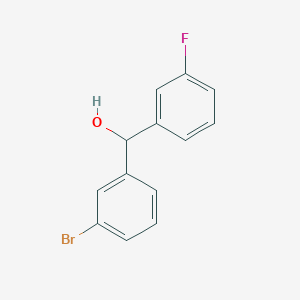
(3-Bromophenyl)(3-fluorophenyl)methanol
Descripción general
Descripción
(3-Bromophenyl)(3-fluorophenyl)methanol, also known as 3-BPFM, is an organic compound with a wide range of applications in scientific research. It is a bifunctional compound, consisting of a phenyl group with a bromine atom and a fluorine atom. The compound has been studied extensively in the fields of chemistry and biochemistry, and has been found to have a number of useful applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Catalyst Development for Hydrogen Production
A comprehensive review by García et al. (2021) discusses hydrogen production from methanol through various thermochemical conversion pathways, including steam reforming, partial oxidation, and autothermal reforming. The study emphasizes the development of copper-based catalysts and their performance enhancement through the incorporation of other metals and structures for improved activity and stability (G. García, E. Arriola, Wei-hsin Chen, & M. D. de Luna, 2021).
Practical Synthesis Methods
Qiu et al. (2009) reported on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound closely related to (3-Bromophenyl)(3-fluorophenyl)methanol, highlighting a practical method for its preparation. This study provides insights into overcoming challenges associated with the high costs and environmental concerns of traditional synthesis methods (Yanan Qiu, Haining Gu, Pengfei Zhang, & Wei-Ming Xu, 2009).
Methanol as a Chemical Marker in Power Transformers
Jalbert et al. (2019) explored the use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers. The study reviews methanol's role in indicating the degradation of cellulosic solid insulation, demonstrating an application of methanol in enhancing the reliability and maintenance strategies of electrical power equipment (J. Jalbert, E. Rodriguez-Celis, O. Arroyo-Fernández, S. Duchesne, & Brigitte Morin, 2019).
Methanol Oxidation in Fuel Cells
Heinzel and Barragán (1999) reviewed the state-of-the-art of methanol crossover in direct methanol fuel cells (DMFCs), addressing the major limitation of methanol crossover from the anode to the cathode. This work sheds light on efforts to develop more methanol-impermeable polymer electrolytes, contributing to the advancement of DMFC technology (A. Heinzel & V. M. Barragán, 1999).
Photocatalytic Reduction of CO2 to Methanol
Lais et al. (2018) reviewed experimental parameters affecting the photocatalytic conversion of CO2 to methanol, emphasizing the optimization of conditions to enhance the conversion rate. This research highlights the role of photocatalysis in addressing environmental challenges by converting CO2 into valuable hydrocarbon fuels like methanol (Abul Lais, M. Gondal, M. A. Dastageer, & F. Al-Adel, 2018).
Propiedades
IUPAC Name |
(3-bromophenyl)-(3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKNMZLQGZSYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC(=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(3-fluorophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



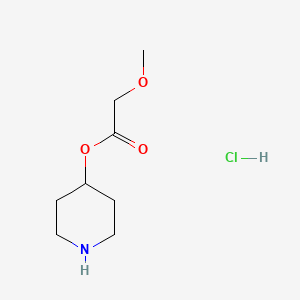
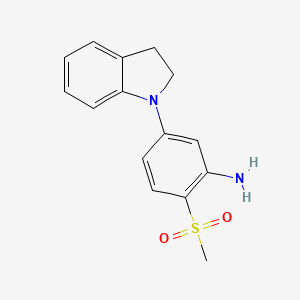
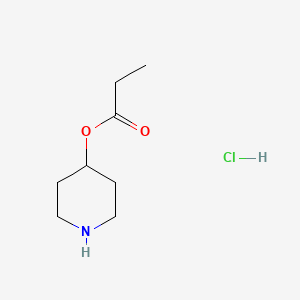
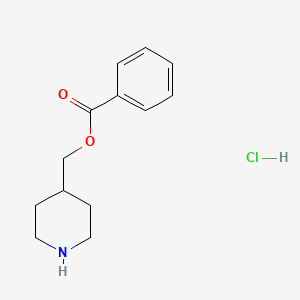
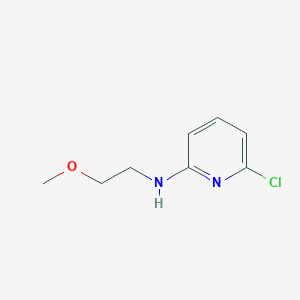
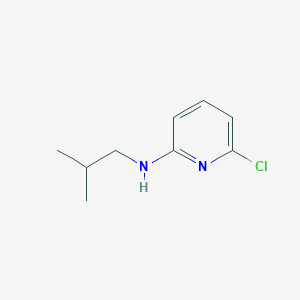
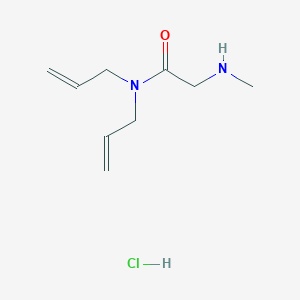
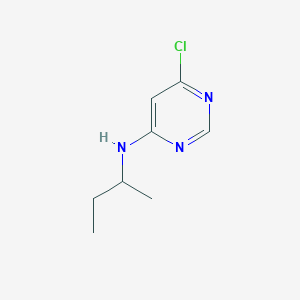
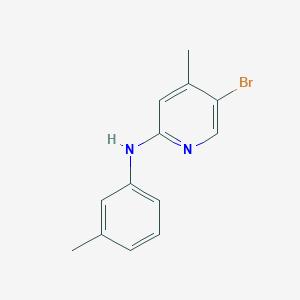
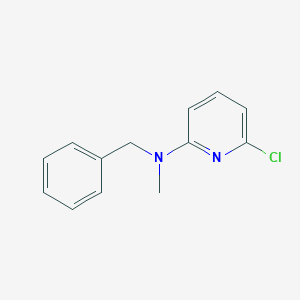

![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443317.png)
